SulfosuccinimidylElaidateSodium
Description
Contextualizing Long-Chain Fatty Acid Analogs in Biochemical Probes
Long-chain fatty acids (LCFAs) are fundamental molecules in cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. nih.gov To investigate their diverse roles, researchers often employ LCFA analogs as biochemical probes. These analogs are designed to mimic the properties of natural fatty acids, allowing for the study of their uptake, transport, and metabolism. nih.gov
There are several types of LCFA analogs used in research:
Radiolabeled Fatty Acids: These contain radioactive isotopes, such as ¹⁴C or ³H, which allows for sensitive detection and quantification of fatty acid uptake and metabolism. nih.gov They are considered to closely mimic the biochemical behavior of their natural counterparts. nih.gov
Fluorescently Labeled Fatty Acids: These analogs are conjugated to fluorescent molecules, like BODIPY, enabling the visualization of fatty acid uptake and distribution within cells and tissues. nih.gov
Bioluminescent Probes: This approach utilizes an activatable LCFA probe that generates luciferin (B1168401) upon cellular uptake, which can then be detected in the presence of luciferase. nih.gov
Non-metabolizable Analogs: Some analogs are chemically modified to resist metabolic breakdown, allowing for the study of specific transport or signaling pathways without the confounding effects of metabolism. researchgate.net
The choice of a particular LCFA analog depends on the specific research question and the experimental system being used. These tools have been instrumental in advancing our understanding of lipid homeostasis and the roles of fatty acids in health and disease. nih.gov
Historical Development of Sulfo-N-Succinimidyl Esters as Research Tools
N-Hydroxysuccinimide (NHS) esters have long been used to label proteins and other molecules containing primary amines. The development of their sulfonated counterparts, sulfo-N-hydroxysuccinimidyl (Sulfo-NHS) esters, represented a significant advancement in the field of bioconjugation. The addition of a sulfonate group to the N-hydroxysuccinimide ring renders these reagents water-soluble, allowing for protein modification reactions to be carried out in aqueous environments without the need for organic solvents. acs.org
The synthesis of sulfo-N-hydroxysuccinimide salts has evolved over time, with newer methods providing higher purity and more distinct crystalline forms of the compound. google.com This increased purity is crucial for ensuring the specificity and reproducibility of labeling experiments. Sulfo-NHS esters are widely used to create stable amide bonds with primary amines on proteins and other biomolecules. This covalent modification is central to a variety of applications, including:
Protein cross-linking: Studying protein-protein interactions. acs.org
Immobilization of proteins: Attaching proteins to solid supports for assays or purification.
Labeling proteins with reporter molecules: Attaching biotin (B1667282), fluorescent dyes, or other tags for detection and analysis.
The development of Sulfo-NHS esters has provided researchers with a versatile and efficient tool for modifying proteins in their native aqueous environment, significantly impacting the fields of proteomics, immunology, and diagnostics.
Rationale for Utilizing the Elaidate (B1234055) Moiety in Biochemical Investigations
Elaidic acid is the primary trans fatty acid found in industrially hydrogenated vegetable oils and has been a focus of nutritional and biochemical research due to its association with adverse cardiovascular effects. wikipedia.orgnih.gov It is the trans isomer of oleic acid, a common cis monounsaturated fatty acid. wikipedia.org The distinct linear structure of elaidic acid, in contrast to the bent structure of oleic acid, leads to different physical and biological properties. mdpi.com
The use of the elaidate moiety in biochemical probes like Sulfosuccinimidyl Elaidate Sodium is driven by the desire to understand the specific molecular mechanisms by which trans fats exert their biological effects. Researchers use elaidic acid and its derivatives as tools to investigate:
Lipid Metabolism: It serves as a reference compound in studies examining how trans fats influence cholesterol levels, insulin (B600854) resistance, and inflammatory markers. atamankimya.com
Cell Membrane Properties: The incorporation of elaidic acid into cell membranes can alter their fluidity and function, providing insights into the structural impact of trans fats. mdpi.comatamankimya.com
Protein Interactions: Probes containing the elaidate moiety can be used to identify and characterize proteins that specifically bind to or are affected by this trans fatty acid. For example, a similar compound, Sulfo-N-succinimidyl oleate (B1233923) (SSO), an inhibitor of the fatty acid translocase CD36, has been used to study the role of this protein in fatty acid uptake. sigmaaldrich.commedchemexpress.comglpbio.com
Structure
2D Structure
Properties
Molecular Formula |
C22H37NNaO7S+ |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/b10-9-; |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Academic Research
Chemical Synthesis Approaches for Sulfo-N-Succinimidyl Elaidate (B1234055) Sodium
The synthesis of Sulfosuccinimidyl elaidate sodium is typically achieved through a carbodiimide-mediated esterification reaction. This process involves the coupling of the carboxyl group of elaidic acid with the hydroxyl group of N-hydroxysulfosuccinimide sodium salt.
The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling agent. thermofisher.com The reaction proceeds by activating the carboxylic acid group of elaidic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the N-hydroxysulfosuccinimide sodium salt to form the stable, amine-reactive sulfo-NHS ester.
A significant challenge in this synthesis is the mutual insolubility of the reactants; elaidic acid is hydrophobic and soluble in organic solvents, whereas N-hydroxysulfosuccinimide sodium salt is highly water-soluble but insoluble in most organic solvents. acs.org To overcome this, the reaction can be performed in a biphasic system or by using specialized solvents. A more elegant solution involves the use of a phase-transfer catalyst, such as the crown ether 15-crown-5 (B104581). acs.org The crown ether complexes the sodium cation of the sulfo-NHS salt, rendering it soluble in organic solvents like acetonitrile (B52724) or dichloromethane, thereby allowing the reaction to proceed efficiently in a single phase. acs.org
The general reaction scheme is as follows:
Elaidic acid is dissolved in a suitable anhydrous organic solvent (e.g., Dimethylformamide (DMF), Dichloromethane).
N-hydroxysulfosuccinimide sodium salt and a coupling agent like EDC are added. If needed, a catalyst like 15-crown-5 is included to facilitate dissolution. acs.org
The reaction is stirred at room temperature for several hours to allow for the formation of the sulfo-NHS ester. The reaction is most efficient at a pH range of 4.5-7.2. thermofisher.com
The final product, Sulfosuccinimidyl elaidate sodium, is then purified from byproducts using appropriate chromatographic techniques.
Table 1: Key Components in the Synthesis of Sulfosuccinimidyl Elaidate Sodium This table is interactive. You can sort and filter the data.
| Component | Role | Key Considerations |
|---|---|---|
| Elaidic Acid | Carboxylic Acid Source | The fatty acid backbone of the final molecule. |
| N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS) | Activating Group | Provides the water-soluble, amine-reactive ester. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent | Facilitates the formation of the ester bond between elaidic acid and sulfo-NHS. thermofisher.com |
| 15-Crown-5 | Phase-Transfer Catalyst | Used to improve the solubility of Sulfo-NHS in organic solvents. acs.org |
**2.2. Derivatization Strategies for Enhancing Research Applications
To broaden the scope of research applications, Sulfosuccinimidyl elaidate sodium can be further modified through derivatization. These strategies primarily involve isotopic labeling for mechanistic studies or the integration of reporter groups for detection and imaging.
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to quantify proteins in complex mixtures (a field known as proteomics). biorxiv.org By replacing certain atoms in the Sulfosuccinimidyl elaidate sodium molecule with their heavier, stable isotopes, researchers can distinguish the labeled molecule from its naturally occurring counterparts using mass spectrometry.
The synthesis can be adapted to incorporate stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). google.com This is typically achieved by starting with an isotopically labeled version of elaidic acid. For example, fully ¹³C-labeled elaidic acid can be synthesized and then used in the coupling reaction described in section 2.1. When this labeled probe reacts with a cell surface protein, the protein becomes "heavy-tagged" with the isotopic fatty acid, allowing for its precise identification and quantification in subsequent mass spectrometry analysis. This approach is invaluable for studying fatty acid uptake dynamics and identifying specific protein targets. biorxiv.org
Table 2: Isotopic Labeling Strategies and Applications This table is interactive. You can sort and filter the data.
| Isotope | Location of Label | Research Application |
|---|---|---|
| Carbon-13 (¹³C) | Elaidic acid backbone | Tracing the metabolic fate of the fatty acid; quantitative proteomics (SILAC). google.com |
| Deuterium (²H) | Elaidic acid backbone | Used as a stable isotope tracer; can have kinetic isotope effects. |
For applications requiring visualization or affinity purification, reporter groups can be integrated into the structure of the probe. These groups can be fluorophores for fluorescence microscopy, or affinity tags like biotin (B1667282) for purification of labeled proteins.
There are two primary strategies for integrating reporter groups:
Pre-synthesis Modification: The elaidic acid molecule can be chemically modified to include a reporter group prior to its reaction with sulfo-NHS. For instance, a fluorescent dye, such as a pyrene (B120774) derivative, can be attached to the omega (ω) end of the fatty acid chain. acs.org This modified, fluorescent fatty acid is then activated with sulfo-NHS to create a trackable and reactive probe. This allows researchers to visualize the location of protein binding on the cell surface using fluorescence imaging techniques.
Post-labeling Detection via Click Chemistry: A more versatile approach involves incorporating a small, bio-orthogonal handle, such as an alkyne group, into the elaidic acid backbone. nih.gov The resulting alkyne-functionalized Sulfosuccinimidyl elaidate sodium can then be used to label proteins. After the labeling reaction, a reporter group containing a complementary azide (B81097) moiety can be "clicked" onto the alkyne handle using a copper-catalyzed or copper-free click chemistry reaction. This modular approach allows researchers to choose from a wide variety of reporter tags (fluorophores, biotin, etc.) for detection, imaging, or enrichment without having to synthesize a new probe for each application. nih.gov
Table 3: Reporter Groups for Derivatization This table is interactive. You can sort and filter the data.
| Reporter Group | Integration Strategy | Detection Method | Primary Use |
|---|---|---|---|
| Fluorescein/Rhodamine | Pre-synthesis modification or Click Chemistry | Fluorescence Microscopy/Spectroscopy | Visualizing protein targets on cells or in gels. nih.gov |
| Biotin | Pre-synthesis modification or Click Chemistry | Streptavidin-based affinity assays (e.g., Western Blot, ELISA) | Affinity purification and detection of labeled proteins. nih.gov |
| Pyrene | Pre-synthesis modification | Fluorescence Spectroscopy | Probing local environments due to its excimer-forming properties. acs.org |
Molecular Mechanisms of Action and Specificity in Biological Systems
Interactions with Cellular Membranes and Transporters
The interaction of sulfosuccinimidyl elaidate (B1234055) sodium with the cell is a multi-step process, beginning with its behavior in the lipid bilayer and culminating in its specific interaction with membrane transporters.
The movement of long-chain fatty acids across a lipid bilayer, a process known as "flip-flop," is fundamental to their cellular uptake. This mechanism involves three distinct steps: adsorption of the fatty acid from the aqueous environment to the outer leaflet of the membrane, translocation (the flip-flop) from the outer to the inner leaflet, and finally, desorption from the inner leaflet into the cytosol. morressier.com
Research indicates that for long-chain fatty acids, the translocation or flip-flop across the hydrophobic core of the membrane is the rate-limiting step in their spontaneous transport. nih.gov The efficiency of this process is influenced by the physical properties of the fatty acid itself. A flexible backbone is considered necessary for the fatty acid to bend during its diffusion across the lipid environment. nih.gov The energy barrier for this translocation has a significant enthalpic component, and the rate can vary depending on the specific fatty acid. nih.gov For instance, studies have shown that the flip-flop rate constant for oleate (B1233923) is generally lower than that for linoleate (B1235992) and palmitate in certain vesicle models. nih.gov While the flip-flop mechanism for sulfosuccinimidyl elaidate sodium itself has not been detailed, its long-chain fatty acid tail suggests it would be subject to similar biophysical constraints. However, its polar sulfosuccinimidyl headgroup is designed to be membrane-impermeable, limiting its ability to spontaneously cross the bilayer and targeting its interactions to the cell surface.
A primary and well-documented action of sulfosuccinimidyl elaidate's cis-isomer, sulfosuccinimidyl oleate (SSO), is the potent and irreversible inhibition of the fatty acid translocase, also known as CD36. nih.govnih.govresearchgate.net CD36 is a scavenger receptor that plays a crucial role in the high-affinity uptake of long-chain fatty acids into various cell types, including adipocytes, muscle cells, and macrophages. nih.govfrontiersin.org
By covalently binding to CD36, SSO effectively blocks the transporter's function. nih.gov This inhibition has been demonstrated to reduce the uptake of various long-chain fatty acids. For example, SSO has been shown to inhibit the transport of oleic acid, linoleic acid, and stearic acid in adipocytes and to decrease palmitate uptake in mouse insulinoma cells. This targeted inhibition makes SSO, and by extension its trans-isomer, a valuable tool for studying the specific contribution of CD36 to fatty acid metabolism and related signaling pathways. frontiersin.org The inhibitory effect is specific to the fatty acid transport system, as the transport of other molecules like glucose is not affected. Furthermore, studies have shown that SSO predominantly binds to FAT/CD36 located within lipid rafts on the plasma membrane. nih.gov
Covalent Modification of Biomolecules
The key to the inhibitory action of sulfosuccinimidyl elaidate sodium is its ability to form stable covalent bonds with biological macromolecules, a process driven by its reactive ester group.
Sulfosuccinimidyl elaidate sodium acts as a protein acylation agent. Protein S-acylation is a post-translational modification where a fatty acid is attached to a protein, often regulating the protein's localization, stability, and function. biosimu.org In the case of sulfosuccinimidyl elaidate sodium, the elaidic acid moiety is transferred to the target protein.
The target of this acylation has been identified through labeling studies. Research using SSO has shown that it covalently binds to and inhibits a protein with an apparent molecular weight of 85 kDa in adipocyte plasma membranes, which has been identified as FAT/CD36. nih.gov Mass spectrometry and mutagenesis studies have pinpointed the exact binding site of SSO on CD36 to the amino acid residue Lysine (B10760008) 164. nih.gov This covalent modification of Lysine 164 is responsible for the irreversible inhibition of CD36-mediated fatty acid uptake and signaling. nih.gov
The reactive component of sulfosuccinimidyl elaidate sodium is the N-hydroxysulfosuccinimide (Sulfo-NHS) ester. Sulfo-NHS esters are widely used for bioconjugation due to their reactivity with nucleophilic groups found in proteins. nih.govnih.govrsc.org
The primary targets for Sulfo-NHS esters are the primary amines (-NH2), such as the epsilon-amino group of lysine side chains and the alpha-amino group at the N-terminus of a protein. nih.govnih.gov The reaction with these amino groups forms a stable amide bond. While the reaction with lysine is most prominent, Sulfo-NHS esters can also react with other nucleophilic amino acid residues, although generally to a lesser extent. These include the hydroxyl groups (-OH) of tyrosine and serine, and the thiol group (-SH) of cysteine. nih.govstackexchange.comresearchgate.net The reactivity is highly dependent on the pH of the environment and the accessibility of the residue within the protein's three-dimensional structure. nih.govstackexchange.com At a physiological pH of 7.4, the order of reactivity for N-hydroxysulfosuccinimide esters has been observed to be histidine > lysine ≈ α-amino groups >> cysteine ≈ tyrosine. nih.gov However, the modification of histidine is often transient. nih.gov
Molecular Recognition and Non-Covalent Binding Dynamics in Biological Contexts
Before the covalent modification can occur, sulfosuccinimidyl elaidate sodium must first be recognized and non-covalently bind to its target. This initial interaction is governed by the principles of molecular recognition.
The fatty acid translocase CD36 is a high-affinity receptor for long-chain fatty acids. nih.gov The initial binding of sulfosuccinimidyl elaidate sodium to CD36 is a non-covalent event, where the elaidate portion of the molecule is recognized by a hydrophobic pocket within the CD36 protein. nih.gov This binding is analogous to how the receptor binds its natural fatty acid ligands.
Studies have identified that Lysine 164, the site of covalent modification by SSO, is located within this hydrophobic pocket, which is also shared by other lipid ligands like oxidized low-density lipoproteins. nih.gov The non-covalent docking of the elaidate tail into this pocket positions the reactive sulfosuccinimidyl headgroup in close proximity to the nucleophilic side chain of Lysine 164, facilitating the subsequent irreversible covalent reaction. The sodium ion of the compound is expected to readily dissociate in an aqueous environment and is not directly involved in the binding to the protein target. However, ions like sodium can influence the properties of the lipid bilayer itself, such as by binding to the carbonyl oxygens of lipids and affecting membrane thickness and lipid mobility.
Applications in Advanced Biochemical and Cellular Research
Investigation of Long-Chain Fatty Acid Uptake and Intracellular Transport Pathways
Sulfosuccinimidyl elaidate (B1234055) sodium and related compounds are instrumental in elucidating the mechanisms of long-chain fatty acid (LCFA) transport across the plasma membrane. Research has shown that sulfo-N-succinimidyl esters of LCFAs, including the oleate (B1233923) form (SSO), effectively inhibit the majority of LCFA uptake in various cell types such as rat adipocytes, type II pneumocytes, and cardiac myocytes. nih.gov This inhibitory action is primarily directed at the trans-sarcolemmal transport of LCFAs, as demonstrated in studies using cardiac giant membrane vesicles where mitochondrial beta-oxidation is absent. nih.gov
A key target of these compounds is the fatty acid translocase (FAT/CD36), an 88 kDa plasmalemmal protein. nih.gov SSO binds to the CD36 receptor, arresting its transport function. nih.govmedchemexpress.com This specific inhibition of FAT/CD36-mediated cellular fatty acid uptake allows researchers to distinguish its contribution from other transport mechanisms. nih.gov For instance, SSO has been shown to block the uptake of oleate, linoleate (B1235992), and stearate (B1226849) by approximately 65% in adipocytes when applied at a concentration of 200 μM. abcam.com Furthermore, studies have demonstrated that SSO can reduce the intestinal absorption of fatty acids, highlighting its utility in studying lipid transport in the gut. nih.govfrontiersin.org
The specificity of these inhibitors is a crucial aspect of their utility. SSO, for example, does not inhibit the uptake of glucose or octanoate, indicating its specific action on LCFA transport. nih.gov This allows for focused investigation of LCFA pathways without confounding effects on other metabolic processes.
Probing Lipid Metabolism and Homeostasis
The ability of sulfosuccinimidyl elaidate sodium and its analogs to modulate fatty acid uptake provides a powerful means to study lipid metabolism and the maintenance of lipid homeostasis within cells.
By controlling the influx of LCFAs, researchers can investigate the subsequent metabolic fates of these molecules, namely esterification into complex lipids and mitochondrial β-oxidation for energy production. A key finding is that while SSO inhibits LCFA uptake, it does not appear to directly affect the subsequent metabolic partitioning of LCFAs. nih.gov The relative contribution of oxidation and esterification to LCFA metabolism remains unchanged in the presence of SSO. nih.gov This suggests that the primary action of the inhibitor is at the level of transport, allowing for a clearer examination of the intracellular processes that follow.
In studies on high-fat diet-induced obesity in mice, SSO treatment was found to reduce the gene expression of microsomal triglyceride transfer protein (MTTP) and diacylglycerol O-acyltransferase 1 (DGAT1) in the intestine. nih.govnih.gov This led to decreased plasma levels of triglycerides and free fatty acids, demonstrating an impact on the initial steps of lipid processing and packaging into chylomicrons. nih.gov
Lipid droplets are dynamic organelles crucial for storing neutral lipids. The formation and turnover of these structures are tightly linked to fatty acid uptake and metabolism. While sulfosuccinimidyl oleate (SSO) has been shown to impair saturated fatty acid-induced lipid accumulation in macrophages, some studies indicate it does not cause a cytoplasmic accumulation of lipid droplets at non-toxic concentrations. abcam.comresearchgate.net This suggests that its effects are more related to preventing the initial influx of fatty acids that would lead to lipid droplet formation.
In a mouse model of high-fat diet-induced obesity, SSO treatment significantly reduced lipid accumulation in the liver by approximately 70%, as shown by Oil Red O staining. nih.govnih.gov This indicates a profound effect on preventing hepatic steatosis by limiting fatty acid uptake by the liver. nih.gov The regulation of lipid droplet formation involves complex protein machinery, and tools like SSO help to dissect the upstream events of fatty acid availability that influence these dynamics. nih.gov
Role in Signal Transduction Pathway Elucidation
Recent research has uncovered the role of sulfosuccinimidyl oleate (SSO) in modulating signal transduction pathways, particularly those related to inflammation. SSO is known to bind to the CD36 receptor on microglia, a key player in neuroinflammation. medchemexpress.comnih.gov Activation of CD36 is implicated in inflammatory pathways that lead to the production of reactive oxygen species, cytokines, and chemokines. nih.gov
Studies have shown that SSO can attenuate stroke-related neuroinflammation. nih.gov In vitro experiments revealed that SSO treatment of BV2 microglial cells significantly reduced the LPS+IFNγ-induced expression of inflammatory mediators such as NOS2 and COX-2. medchemexpress.com This effect was associated with the inhibition of the p38 MAPK signaling pathway. medchemexpress.com Specifically, SSO prevented the LPS/IFNγ-induced phosphorylation of p38. medchemexpress.com These findings suggest that SSO can be a valuable tool for studying the signaling cascades initiated by fatty acid interactions with cell surface receptors like CD36. nih.gov
Mechanistic Studies of Receptor Binding and Ligand-Protein Interactions
The specific and irreversible binding of sulfosuccinimidyl esters of long-chain fatty acids to proteins like FAT/CD36 makes them excellent probes for studying receptor binding and ligand-protein interactions. nih.govmedchemexpress.comnih.gov The interaction between SSO and the CD36 receptor is a prime example, allowing researchers to investigate the functional consequences of blocking this specific binding site. medchemexpress.comnih.gov This has been instrumental in confirming the role of CD36 in fatty acid transport and in inflammatory signaling. nih.govnih.gov
The use of these compounds allows for the identification and characterization of fatty acid binding proteins on the cell surface and within the cell. By observing the functional outcomes of inhibiting these interactions, scientists can deduce the roles of these proteins in various physiological and pathological processes.
Methodological Advancements in Enzymatic Assay Development
The principles of specific enzyme inhibition, as demonstrated by compounds like sulfosuccinimidyl elaidate sodium, are fundamental to the development of robust enzymatic assays. nih.gov While not directly used as a substrate or standard in all assays, its mechanism of action provides a model for developing specific inhibitors used in assay validation and high-throughput screening (HTS). nih.gov
In the context of enzymatic assays for drug discovery, understanding the kinetics of enzyme inhibition is crucial. nih.gov The development of irreversible inhibitors, such as SSO for FAT/CD36, is a key area of research. medchemexpress.com The specificity of such inhibitors is paramount to avoid off-target effects and ensure the reliability of assay results. nih.gov For instance, in developing an enzymatic activity assay, it is critical that the substrate is specific to the enzyme of interest to avoid cross-reactivity and ensure accurate measurement of enzyme activity. nih.gov The study of compounds like sulfosuccinimidyl elaidate sodium contributes to the broader knowledge base required for designing and validating such specific and reliable enzymatic assays. nih.govnih.gov
Comparative Biochemical Studies of Sulfosuccinimidyl Elaidate Sodium with Other Fatty Acid Analogs and Inhibitors
The unique biochemical properties of Sulfosuccinimidyl Elaidate Sodium, particularly its function as a derivative of the trans-fatty acid elaidic acid, necessitate a comparative analysis with other fatty acid analogs and inhibitors to fully understand its biological impact. Such studies are crucial for delineating the specific effects attributable to its trans-isomer configuration versus those shared with its cis-isomer counterpart, Sulfosuccinimidyl Oleate Sodium (SSO), and other fatty acid transport inhibitors.
While direct comparative studies on Sulfosuccinimidyl Elaidate Sodium are limited in publicly available research, a robust understanding can be constructed by examining the well-documented differences between its parent fatty acid, elaidic acid, and the more common oleic acid. This is complemented by the extensive research on SSO as a potent inhibitor of the fatty acid translocase CD36.
Contrasting Effects of the Parent Fatty Acids: Elaidic Acid vs. Oleic Acid
The metabolic and cellular fates of elaidic acid and oleic acid differ significantly, providing a foundation for predicting the distinct actions of their N-hydroxysuccinimide (NHS) ester derivatives.
In HepG2 human hepatoma cells, elaidic acid has been shown to be less readily incorporated into triacylglycerols compared to oleic acid. nih.gov Furthermore, elaidic acid leads to a more pronounced increase in diacylglycerol and ceramide levels. nih.gov This suggests that Sulfosuccinimidyl Elaidate Sodium, upon intracellular release of elaidic acid, might contribute to cellular stress pathways more potently than its oleate counterpart.
Studies in 3T3-L1 adipocytes and C2C12 myotubes have highlighted the differential effects of these fatty acids on glucose metabolism and inflammatory signaling. Oleic acid treatment was found to enhance insulin-stimulated glucose uptake and increase the expression of the anti-inflammatory adipokine, adiponectin, while reducing resistin gene expression. abcam.com Conversely, elaidic acid did not produce these beneficial effects and was associated with reduced IL-15 mRNA levels and increased TNF-α expression in myotubes, indicating a pro-inflammatory potential. abcam.com
The following table summarizes key comparative findings between elaidic acid and oleic acid from various cell models:
| Parameter | Elaidic Acid | Oleic Acid | Cell Model | Reference |
| Diacylglycerol (DG) Accumulation | Higher | Lower | HepG2 | nih.gov |
| Ceramide Accumulation | Higher | Lower | HepG2 | nih.gov |
| Insulin-Stimulated Glucose Uptake | No significant effect | Increased | C2C12 myotubes | abcam.com |
| Adiponectin Gene Expression | No significant effect | Increased | 3T3-L1 adipocytes | abcam.com |
| Resistin Gene Expression | No significant effect | Reduced | 3T3-L1 adipocytes | abcam.com |
| TNF-α Expression | Increased | No significant effect | C2C12 myotubes | abcam.com |
Insights from Sulfosuccinimidyl Oleate (SSO) as a Fatty Acid Transport Inhibitor
SSO is a well-characterized irreversible inhibitor of the fatty acid translocase CD36. abcam.comcaymanchem.com It acts by covalently binding to CD36, thereby blocking the uptake of long-chain fatty acids. nih.govnih.gov This inhibition has been shown to have several downstream metabolic consequences. For instance, in adipocytes, SSO at a concentration of 200 μM can block the uptake of oleate, linoleate, or stearate by approximately 65%. abcam.comcaymanchem.com
In a model of high-fat diet-induced obesity in mice, administration of SSO led to reduced intestinal fatty acid absorption, decreased plasma triglyceride and free fatty acid levels, and amelioration of hepatic steatosis. nih.govfrontiersin.org Furthermore, SSO treatment improved insulin (B600854) resistance and glucose tolerance. nih.govfrontiersin.org
Given that Sulfosuccinimidyl Elaidate Sodium shares the same reactive sulfosuccinimidyl ester group and a similar 18-carbon fatty acid chain, it is highly probable that it also functions as an inhibitor of fatty acid transport, likely targeting CD36. However, the differences in the stereochemistry of the acyl chain (trans vs. cis) could influence its binding affinity and inhibitory potency.
The table below presents research findings on the effects of SSO, which can serve as a predictive model for the potential actions of Sulfosuccinimidyl Elaidate Sodium.
| Effect of SSO | Model System | Key Finding | Reference |
| Inhibition of Fatty Acid Uptake | Adipocytes | ~65% inhibition of oleate, linoleate, and stearate uptake at 200 μM | abcam.comcaymanchem.com |
| Reduction of Intestinal Fat Absorption | High-Fat Diet-Fed Mice | Decreased plasma triglycerides and free fatty acids | nih.govfrontiersin.org |
| Improvement of Glucose Metabolism | High-Fat Diet-Fed Mice | Improved insulin resistance and glucose tolerance | nih.govfrontiersin.org |
| Amelioration of Hepatic Steatosis | High-Fat Diet-Fed Mice | Reduced lipid accumulation in the liver | nih.govfrontiersin.org |
| Inhibition of Mitochondrial Respiratory Chain | Isolated Mitochondria | IC50 of 4 μM | selleckchem.com |
Advanced Analytical Methodologies for the Study of Sulfosuccinimidyl Elaidate Sodium
Chromatographic Separation Techniques in Complex Biological Matrices
The immense complexity of biological samples, such as cell lysates or plasma, requires powerful separation techniques to isolate Sulfosuccinimidyl Elaidate (B1234055) Sodium-modified molecules from a vast background of endogenous lipids, proteins, and other metabolites. upce.czresearchgate.net Chromatographic methods are fundamental to reducing this complexity prior to detection and characterization. nih.gov The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the biological matrix.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lipid-modified biomolecules. For molecules derivatized with Sulfosuccinimidyl Elaidate Sodium, reversed-phase HPLC (RP-HPLC) is particularly suitable. In RP-HPLC, separation is based on the hydrophobic interactions between the analyte and the stationary phase (typically C8 or C18). The long elaidate fatty acid chain provides strong hydrophobic character, allowing for effective retention and separation from more polar, unmodified peptides and small molecules.
The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solvent, often containing an ion-pairing agent like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. acs.org The gradient elution starts with a higher aqueous content and progressively increases the organic content to elute molecules with increasing hydrophobicity.
Table 1: Illustrative RP-HPLC Gradient for Separation of Modified Peptides
| Time (minutes) | % Mobile Phase A (Water, 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile, 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.3 |
| 5.0 | 95 | 5 | 0.3 |
| 45.0 | 50 | 50 | 0.3 |
| 55.0 | 5 | 95 | 0.3 |
| 60.0 | 5 | 95 | 0.3 |
| 61.0 | 95 | 5 | 0.3 |
| 70.0 | 95 | 5 | 0.3 |
This table represents a typical gradient program and would be optimized for specific applications.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Advanced Detection
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in markedly higher resolution, improved sensitivity, and substantially faster analysis times. sigmaaldrich.com When analyzing proteins modified by Sulfosuccinimidyl Elaidate Sodium, UHPLC can effectively separate isomeric peptides or those with very similar retention characteristics.
The true power of UHPLC is realized when it is coupled directly to advanced detection systems, most notably mass spectrometry (MS). acs.orgsigmaaldrich.com The UHPLC-MS/MS configuration allows for the continuous separation of complex peptide mixtures from a digested protein sample, followed by immediate ionization and analysis by the mass spectrometer. This "on-line" approach is the standard for modern proteomics and lipidomics, enabling the identification and quantification of low-abundance modified species from intricate biological samples. oatext.com
Multidimensional Chromatography Approaches for Enhanced Resolution
For exceptionally complex proteomic samples, a single dimension of chromatography may be insufficient to resolve all components. nih.gov In such cases, multidimensional chromatography provides a powerful solution by separating the sample according to two or more independent properties. upce.cz An effective strategy for analyzing peptides modified by Sulfosuccinimidyl Elaidate Sodium would be an off-line two-dimensional (2D) approach combining hydrophilic interaction liquid chromatography (HILIC) and RP-HPLC. upce.cz
In the first dimension, the digested peptide mixture is separated using HILIC. This technique separates molecules based on their polarity. Peptides covalently linked to the polar sulfosuccinimidyl headgroup would exhibit different retention behavior than unmodified peptides. Fractions are collected at intervals from the HILIC separation. Each of these less-complex fractions is then subjected to a second, orthogonal separation using RP-HPLC in the second dimension. This RP-HPLC step further separates the peptides within each fraction based on their hydrophobicity, which is influenced by both the peptide sequence and the attached elaidate chain. upce.cz This 2D approach dramatically increases peak capacity and the ability to detect low-abundance modified peptides that would otherwise be masked in a single-dimension separation. upce.cz
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification, structural characterization, and quantification of biomolecules. nih.govnih.gov In the context of Sulfosuccinimidyl Elaidate Sodium, MS is used to confirm the covalent modification of proteins, identify the specific sites of attachment, and quantify the extent of the modification.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), performed on instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically <5 ppm). oatext.comnih.gov This precision is crucial for unambiguously determining the elemental composition of an ion. nih.gov
When a protein is modified by Sulfosuccinimidyl Elaidate Sodium, the reagent adds a specific mass to the target amino acid (primarily the epsilon-amino group of lysine). HRMS can detect this precise mass shift in both the intact protein (a "top-down" approach) and, more commonly, in peptides generated after enzymatic digestion (a "bottom-up" approach). nih.gov This allows for confident identification of modified peptides and distinguishes them from the thousands of other peptides in a biological digest. biorxiv.org
Table 2: Theoretical Masses for HRMS Analysis
| Compound / Residue | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| Sulfosuccinimidyl Elaidate (reagent acyl portion) | C₁₈H₃₃O₂ | 281.2480 |
| Unmodified Lysine (B10760008) (K) residue within a peptide | C₆H₁₂N₂O | 128.0949 |
| Lysine residue modified by Elaidate | C₂₄H₄₅N₂O₃ | 409.3429 |
Masses represent the neutral species or residue within a larger molecule. The sodium and sulfosuccinimidyl leaving group are not included in the final modified product.
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis
While HRMS can confirm that a peptide has been modified, tandem mass spectrometry (MS/MS) is required to determine the exact location of that modification. researchgate.netnih.gov In an MS/MS experiment, a specific modified peptide ion (the precursor ion) is selected in the first stage of the mass spectrometer, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed in the second stage.
Fragmentation is typically achieved through methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). researchgate.netnih.gov These methods induce cleavage along the peptide backbone, generating a series of predictable fragment ions known as b- and y-ions. The resulting MS/MS spectrum acts as a fingerprint for the peptide's sequence. By analyzing the mass shifts in the fragment ion series, researchers can pinpoint which amino acid residue bears the elaidate modification. For example, if a y-ion contains the modification but the adjacent y-ion (one amino acid smaller) does not, the modification site is localized to that specific amino acid. This level of detail is essential for understanding the structural and functional consequences of the protein modification. researchgate.netnih.gov
Table 3: Expected Characteristic Fragment Ion Types in MS/MS of a Modified Peptide
| Ion Type | Description | Information Gained |
| b-ions | Contain the N-terminus of the peptide. | A mass shift corresponding to the elaidate modification on a specific b-ion localizes the modification to that N-terminal fragment. |
| y-ions | Contain the C-terminus of the peptide. | A mass shift on a specific y-ion localizes the modification to that C-terminal fragment. |
| Reporter Ion | A fragment ion corresponding to the modifying group itself. | Confirms the presence of the elaidate modification. |
| Neutral Loss | Loss of the modifying group from the precursor ion. | Indicates the lability of the bond between the peptide and the modification. |
The combination of b- and y-ion series analysis allows for the precise localization of the modification site along the peptide chain.
Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopic methods are indispensable for elucidating the molecular interactions of Sulfosuccinimidyl Elaidate Sodium. These techniques provide detailed insights into the compound's structural conformation, its binding to target molecules, and the kinetics of its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov It can provide atomic-level information on the conformation of Sulfosuccinimidyl Elaidate Sodium and its interactions with biological targets such as proteins or membranes. nih.gov
Conformational Analysis: ¹H and ¹³C NMR spectroscopy can be used to elucidate the conformation of the elaidate tail and the sulfosuccinimidyl headgroup. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide data on torsional angles and the spatial proximity of atoms within the molecule. For instance, the trans configuration of the double bond in the elaidate chain can be confirmed by the characteristic coupling constant of ~15 Hz between the vinylic protons.
Interaction Studies: NMR is particularly well-suited for studying the binding of Sulfosuccinimidyl Elaidate Sodium to its molecular targets. Chemical Shift Perturbation (CSP) mapping is a common method where the NMR spectrum of a target protein is recorded in the absence and presence of the compound. Changes in the chemical shifts of specific amino acid residues identify the binding site. Furthermore, ²³Na NMR can be employed to study the environment of the sodium counter-ion and its potential displacement or altered solvation upon binding of the molecule to a receptor or membrane. researchgate.net This technique offers direct insight into the role of the sodium ion in the complexation process. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Sulfosuccinimidyl Elaidate Sodium This table presents hypothetical data for illustrative purposes, based on known chemical shift ranges for similar functional groups.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Terminal Methyl (CH₃) | 0.88 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.25 - 1.65 | Multiplet |
| Methylene adjacent to C=C | 2.01 | Multiplet |
| Methylene adjacent to C=O | 2.60 | Triplet |
| Succinimide (B58015) Protons (CH₂CH₂) | 2.85 | Singlet |
Raman Spectroscopy for Vibrational Fingerprinting and Interaction Analysis
Raman spectroscopy is a non-invasive optical technique that provides a detailed "fingerprint" of a molecule's vibrational modes. nih.gov It is highly effective for characterizing the chemical structure of Sulfosuccinimidyl Elaidate Sodium and analyzing its interactions within complex biological systems.
Vibrational Fingerprinting: The Raman spectrum of Sulfosuccinimidyl Elaidate Sodium exhibits characteristic peaks corresponding to its specific functional groups. Key vibrational modes include C-H stretching from the alkyl chain, C=C stretching of the elaidate double bond, C=O stretching from the ester and imide groups, and S-O stretching from the sulfonate group. These distinct peaks allow for unambiguous identification of the compound.
Interaction Analysis: When Sulfosuccinimidyl Elaidate Sodium interacts with a target, such as a cell membrane or a protein receptor like CD36, shifts in the positions and intensities of its Raman peaks can be observed. nih.gov These spectral changes provide information on the specific functional groups involved in the binding event. For enhanced sensitivity, especially at low concentrations in biological samples, Surface-Enhanced Raman Spectroscopy (SERS) can be utilized. nih.gov SERS employs metallic nanostructures to amplify the Raman signal, enabling the detection and monitoring of receptor interactions and internalization processes on single living cells in real-time. nih.gov
Table 2: Key Raman Bands for Sulfosuccinimidyl Elaidate Sodium This table presents expected vibrational frequencies based on the compound's structure.
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
|---|---|
| C-H Stretch (Alkyl) | 2800 - 3000 |
| C=O Stretch (Ester & Imide) | 1700 - 1800 |
| C=C Stretch (trans) | ~1670 |
| CH₂ Scissoring | 1440 - 1465 |
UV-Vis Spectroscopy for Reaction Monitoring and Quantification
UV-Vis spectroscopy is a robust and accessible technique used for both quantifying Sulfosuccinimidyl Elaidate Sodium and monitoring its covalent reactions with primary amines. nih.gov
Reaction Monitoring: The primary application in the context of this molecule is monitoring the progress of its conjugation to proteins or other amine-containing molecules. The N-hydroxysulfosuccinimide (sulfo-NHS) ester group reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond, releasing the sulfo-NHS leaving group. The release of sulfo-NHS can be monitored by an increase in absorbance at a specific wavelength (typically around 260 nm), providing a real-time assessment of the reaction kinetics. nih.gov
Quantification: The concentration of Sulfosuccinimidyl Elaidate Sodium in a solution can be determined using UV-Vis spectrophotometry by constructing a calibration curve based on Beer-Lambert's law. researchgate.netacgpubs.org A series of solutions with known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorbance (λmax). The linear relationship between absorbance and concentration allows for the accurate quantification of the compound in unknown samples. acgpubs.org This method is valued for its simplicity, speed, and affordability. acgpubs.org
Table 3: Example Linearity Data for UV-Vis Quantification This table shows representative data from a validation study for a similar compound.
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.152 |
| 2.0 | 0.305 |
| 3.0 | 0.451 |
| 4.0 | 0.603 |
| 5.0 | 0.755 |
| Correlation Coefficient (r²) | 0.999 |
Optimized Sample Preparation and Extraction Protocols for Biological Samples
The successful analysis of Sulfosuccinimidyl Elaidate Sodium from complex biological matrices, such as plasma, serum, or cell lysates, hinges on effective sample preparation and extraction. nih.gov The goal is to isolate the analyte from interfering substances like proteins, salts, and other lipids, which can suppress instrument response and complicate data interpretation. researchgate.net
Optimized protocols often involve a combination of protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Protein Precipitation: A common first step for plasma or serum samples is protein precipitation. This is typically achieved by adding a cold organic solvent, such as methanol or acetonitrile, which denatures and precipitates the abundant proteins. nih.gov
Liquid-Liquid Extraction (LLE): Following protein removal, LLE can be used to separate lipids, including Sulfosuccinimidyl Elaidate Sodium, from the remaining aqueous phase. A popular method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into the organic phase. An alternative approach uses methyl-tert-butyl-ether (MTBE), which is less toxic and allows for the collection of the lipid-containing upper organic phase, simplifying sample handling. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for purifying the analyte. nih.gov A reversed-phase SPE cartridge (e.g., C18) can be used. The sample is loaded onto the cartridge, and the polar nature of the sulfosuccinimidyl group ensures retention on the nonpolar stationary phase. Interfering salts and polar contaminants are washed away, and the purified Sulfosuccinimidyl Elaidate Sodium is then eluted with an organic solvent.
An optimized workflow might involve precipitating proteins from a plasma sample with methanol, followed by SPE cleanup of the supernatant to isolate the analyte prior to analysis by techniques like LC-MS. nih.gov The choice of method depends on the specific biological matrix and the required level of purity for the downstream analytical technique. nih.gov
Table 4: Comparison of Extraction Protocols for Biological Samples
| Method | Principle | Advantages | Common Application |
|---|---|---|---|
| Protein Precipitation | Denaturation of proteins by organic solvent or acid. | Simple, fast, removes bulk proteins. | Initial cleanup of plasma/serum. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. | Effective for broad lipid extraction. | Isolation of total lipids from homogenized tissue or plasma. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent and elution with a solvent. nih.gov | High selectivity, good concentration factor, easily automated. nih.gov | Targeted purification of the analyte from complex mixtures. |
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations for Binding Site Prediction and Conformational Analysis
Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a molecule like Sulfosuccinimidyl Elaidate (B1234055) Sodium might interact with biological targets and how it behaves in a dynamic physiological environment.
Molecular docking studies can be employed to predict the binding orientation and affinity of Sulfosuccinimidyl Elaidate Sodium to target proteins. For instance, its structural analog, Sulfosuccinimidyl Oleate (B1233923) (SSO), is known to inhibit the fatty acid translocase CD36. nih.govcaymanchem.comselleckchem.com A similar approach for Sulfosuccinimidyl Elaidate Sodium would involve docking it into the binding site of CD36 to predict the key interactions driving this inhibition. Such studies on related fatty acid esters have successfully identified binding affinities and interactions with enzymes like NADPH oxidase 2 (NOX2) and nuclear factor (NF-κB). researchgate.net In a study on a new succinimide (B58015) derivative, molecular docking revealed its binding energies towards the human beta2-adrenergic G protein-coupled receptor and the calcium channel T-type. nih.gov These examples underscore the utility of molecular docking in identifying potential protein targets and elucidating the binding mode of Sulfosuccinimidyl Elaidate Sodium.
Molecular dynamics simulations provide a deeper understanding of the conformational flexibility of Sulfosuccinimidyl Elaidate Sodium and its dynamic behavior in complex environments, such as a lipid bilayer. MD simulations can reveal how the molecule orients itself within a membrane, the stability of its various conformations, and its interactions with surrounding lipid and water molecules. osti.govnih.gov Studies on similar amphiphilic molecules, like sodium dodecyl sulfate (B86663) (SDS) micelles, have utilized MD simulations to investigate the influence of force fields on their structure and dynamics, which is crucial for obtaining accurate simulation results. nih.govscite.ai Furthermore, MD simulations have been used to study the conformational dynamics of antimicrobial peptides within lipid bilayers, revealing how these molecules insert into and disrupt the membrane. nih.gov Such simulations for Sulfosuccinimidyl Elaidate Sodium could elucidate its mechanism of interaction with cell membranes and its potential effects on membrane properties.
| Computational Technique | Application to Sulfosuccinimidyl Elaidate Sodium | Insights Gained | Examples from Related Molecules |
| Molecular Docking | Prediction of binding to target proteins (e.g., CD36). | Identification of potential binding sites, key amino acid residues involved in interaction, and estimation of binding affinity. | Docking of fatty acid esters to NOX2 and NF-κB; a succinimide derivative to beta2-adrenergic G protein-coupled receptor. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of conformational changes and interactions in a biological environment (e.g., lipid bilayer). | Understanding of molecular flexibility, orientation within a membrane, and dynamic interactions with lipids and water. | Simulations of SDS micelles to study force field effects; conformational analysis of antimicrobial peptides in membranes. nih.govscite.ainih.gov |
Quantum Chemical Calculations of Reactivity, Stability, and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties of a molecule, which in turn dictate its reactivity and stability.
For Sulfosuccinimidyl Elaidate Sodium, DFT calculations can be used to determine its optimized molecular geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Such calculations have been successfully applied to other complex organic molecules, like sulfonamide-Schiff base derivatives, to analyze their reactivity and spectroscopic properties. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how Sulfosuccinimidyl Elaidate Sodium might interact with other molecules, including biological targets. The analysis of local reactivity descriptors, such as Fukui functions, can pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov
| Quantum Chemical Parameter | Significance for Sulfosuccinimidyl Elaidate Sodium | Information Provided |
| Optimized Molecular Geometry | Provides the most stable three-dimensional structure of the molecule. | Bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) Map | Visualizes the charge distribution and predicts sites for intermolecular interactions. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Fukui Functions | Determines the local reactivity of different atomic sites. | Pinpoints atoms most susceptible to nucleophilic or electrophilic attack. nih.gov |
Structure-Activity Relationship (SAR) Studies through In Silico Modeling
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In silico SAR modeling uses computational methods to establish these relationships, which can accelerate the process of designing more potent and selective molecules.
For Sulfosuccinimidyl Elaidate Sodium, in silico SAR studies could involve creating a library of virtual analogs by modifying its chemical structure, for example, by altering the length or saturation of the fatty acid chain, or by changing the succinimidyl ester group. The biological activity of these virtual compounds can then be predicted using computational models. A Quantitative Structure-Activity Relationship (QSAR) study on fatty acid derivatives has demonstrated how descriptors derived from the chemical structure can be correlated with physical properties like lubricity. researchgate.net A similar approach could be applied to correlate the structural features of Sulfosuccinimidyl Elaidate Sodium and its analogs with their biological activities, such as the inhibition of fatty acid transport. researchgate.net
These in silico models can help identify the key structural features required for the desired biological effect. For instance, SAR studies on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed that small lipophilic substituents were preferable for optimal potency. caymanchem.com Such insights for Sulfosuccinimidyl Elaidate Sodium could guide the synthesis of new derivatives with improved therapeutic potential.
Predictive Models for Molecular Interactions in Complex Biological Environments
The biological environment is incredibly complex, and predicting the behavior of a molecule within it is a significant challenge. Advanced computational models are being developed to simulate and predict these complex molecular interactions.
For an amphiphilic molecule like Sulfosuccinimidyl Elaidate Sodium, its interactions with cell membranes are of particular interest. Computational models can simulate the partitioning of the molecule into the lipid bilayer, its orientation and dynamics within the membrane, and its potential to disrupt membrane structure and function. nih.gov Studies on the interaction of amphiphilic drugs with model cellular membranes have shown that these interactions can be influenced by factors such as the lipid chain-melting temperature. nih.gov
Future Research Directions and Unexplored Potential
Emerging Applications in Chemical Biology Probe Development
The future development of chemical biology probes based on Sulfosuccinimidyl Elaidate (B1234055) Sodium is a promising area of research. The elaidate moiety, a trans-fatty acid, has distinct biological effects compared to its cis-isomer, oleic acid. atamankimya.comnih.govdifferencebetween.com These differences can be exploited to create highly specific molecular probes.
Future research could focus on designing probes to investigate:
Protein Acylation: Developing Sulfosuccinimidyl Elaidate Sodium-based probes to identify proteins that are specifically acylated by elaidic acid in vivo and in vitro. This could provide insights into how trans-fats exert their biological effects at a molecular level.
Membrane Dynamics: Creating fluorescently tagged versions of Sulfosuccinimidyl Elaidate Sodium to visualize its incorporation into cellular membranes and study the resulting changes in membrane fluidity, lipid raft formation, and organization. nih.gov
Enzyme Inhibition: Given that its cis-isomer is a known inhibitor of fatty acid translocase CD36, Sulfosuccinimidyl Elaidate Sodium could be explored as a specific inhibitor for other enzymes involved in lipid metabolism that preferentially recognize trans-fatty acids. glpbio.comcaymanchem.comabcam.com
The N-hydroxysulfosuccinimide (NHS) ester group in Sulfosuccinimidyl Elaidate Sodium allows for covalent modification of proteins, primarily on lysine (B10760008) residues. nih.gov This feature makes it an ideal candidate for "activity-based protein profiling" (ABPP) probes to irreversibly label and identify proteins that interact with elaidic acid.
Table 1: Comparison of Oleic Acid and Elaidic Acid Properties for Probe Development
| Feature | Oleic Acid (cis-isomer) | Elaidic Acid (trans-isomer) | Potential for Probe Specificity |
| Structure | Bent, kinked chain | Linear, straight chain | High: Probes can differentiate between cellular processes affected by membrane fluidity and molecular shape. |
| Melting Point | Low (13°C) differencebetween.com | High (45°C) differencebetween.com | Moderate: Can be used to study temperature-dependent lipid phase behavior. |
| Biological Effects | Generally associated with anti-inflammatory responses and beneficial cardiovascular effects. | Linked to increased inflammation, apoptosis, and adverse cardiovascular outcomes. nih.govnih.govcaymanchem.comkarger.com | High: Probes can specifically target pathways dysregulated by trans-fats. |
| Metabolism | Readily metabolized by most cells. | Shows differences in metabolic processing and incorporation into complex lipids compared to oleic acid. nih.gov | High: Probes can trace the unique metabolic fate and signaling cascades of trans-fatty acids. |
Integration of Omics Technologies for Systems-Level Understanding
The application of Sulfosuccinimidyl Elaidate Sodium in conjunction with omics technologies holds significant potential for a systems-level understanding of trans-fatty acid biology.
Proteomics: "Chemoproteomic" approaches using Sulfosuccinimidyl Elaidate Sodium can be employed to create a global map of proteins that are targeted by elaidic acid. By using the succinimidyl ester to covalently "tag" interacting proteins, researchers can then use mass spectrometry to identify these proteins and their specific modification sites. proteomexchange.org This could reveal novel signaling pathways and cellular machinery affected by trans-fats.
Lipidomics and Metabolomics: The introduction of isotopically labeled versions of Sulfosuccinimidyl Elaidate Sodium (e.g., with ¹³C or ²H) would enable researchers to trace the metabolic fate of elaidic acid within the cell. By analyzing the resulting labeled lipids and metabolites, a comprehensive picture of how trans-fats are processed, stored, and catabolized can be constructed. This could shed light on the formation of bioactive lipid mediators derived from elaidic acid. nih.gov
Transcriptomics: Following cell or animal model treatment with Sulfosuccinimidyl Elaidate Sodium, transcriptomic analysis can identify changes in gene expression. This could reveal the genetic networks that are activated or repressed in response to trans-fatty acid exposure, providing insights into the mechanisms of trans-fat-induced pathologies. Studies have already shown that elaidic acid can alter the expression of genes involved in lipogenesis and inflammation. atamankimya.comnih.gov
Development of Targeted Delivery Strategies for Research Probes in Model Systems
A significant challenge in studying the effects of molecules like elaidic acid is ensuring they reach the desired tissue or cell type in a controlled manner. Future research can focus on developing targeted delivery strategies for Sulfosuccinimidyl Elaidate Sodium-based probes.
Nanoparticle Formulation: Encapsulating Sulfosuccinimidyl Elaidate Sodium within lipid nanoparticles (LNPs) or other nanocarriers could improve its solubility and allow for targeted delivery. mdpi.com These nanoparticles can be surface-functionalized with ligands that bind to receptors on specific cell types, such as cancer cells or immune cells. upenn.edu
Tissue-Specific Targeting: The inherent properties of elaidic acid might be exploited for passive targeting. For instance, tissues with high fatty acid uptake, such as the liver or certain tumors, may naturally accumulate more of the probe. nih.govscienceopen.com
Brain Delivery: Given the growing interest in the effects of dietary fats on neurological health, developing strategies to deliver Sulfosuccinimidyl Elaidate Sodium across the blood-brain barrier is a key future direction. nih.gov This could involve conjugation to brain-targeting peptides or encapsulation in specially designed nanoparticles. nih.govscienceopen.com
Table 2: Potential Targeted Delivery Approaches for Sulfosuccinimidyl Elaidate Sodium Probes
| Delivery Strategy | Mechanism | Potential Applications in Model Systems |
| Lipid Nanoparticles (LNPs) | Encapsulation of the probe to enhance stability and allow for surface modification with targeting ligands. mdpi.comupenn.edu | Investigating the effects of trans-fats on specific cell types within a whole organism, such as hepatocytes in a model of fatty liver disease. |
| Conjugation to Targeting Moieties | Covalent attachment of the probe to antibodies, peptides, or small molecules that recognize specific cell surface receptors. | Probing the role of trans-fatty acid metabolism in cancer by targeting probes to tumor-specific antigens. |
| Magnetic Nanoparticles | Incorporation of superparamagnetic iron oxide nanoparticles into the delivery vehicle to allow for magnetic guidance to a specific location. scienceopen.com | Spatially controlled studies of trans-fat effects in complex tissues, such as the brain. |
Advanced Methodological Development for Enhanced Research Outcomes
To fully harness the potential of Sulfosuccinimidyl Elaidate Sodium as a research tool, advanced methodological developments are necessary.
Click Chemistry and Bioorthogonal Ligation: The synthesis of Sulfosuccinimidyl Elaidate Sodium analogues containing "clickable" functional groups (e.g., alkynes or azides) would enable two-step labeling strategies. This would allow for the initial labeling of proteins in a complex biological system, followed by the attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.
Photo-activatable Probes: The development of photo-caged versions of Sulfosuccinimidyl Elaidate Sodium would provide spatiotemporal control over its reactivity. The probe would remain inert until activated by light, allowing researchers to study the effects of elaidic acid in specific subcellular compartments or at precise time points.
High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques are needed to confidently identify and quantify the protein modifications induced by Sulfosuccinimidyl Elaidate Sodium. This includes developing methods to distinguish elaidate adducts from other lipid modifications and to pinpoint the exact amino acid residues that are modified.
Computational Modeling: Molecular modeling and simulation can be used to predict the binding of Sulfosuccinimidyl Elaidate Sodium to target proteins and to understand how its incorporation affects membrane properties. This can help in the rational design of second-generation probes with improved specificity and efficacy.
By pursuing these future research directions, the scientific community can leverage Sulfosuccinimidyl Elaidate Sodium to gain a deeper understanding of the molecular mechanisms underlying the physiological and pathological effects of trans-fatty acids.
Q & A
Q. What is the mechanism of Sulfosuccinimidyl Elaidate Sodium in facilitating covalent crosslinking, and how does this inform experimental design?
Sulfosuccinimidyl Elaidate Sodium acts as a heterobifunctional crosslinker, with a sulfo-NHS ester group targeting primary amines (e.g., lysine residues) and an elaidate moiety enabling hydrophobic interactions. To design experiments, researchers must consider:
- Reaction pH : Optimal activity occurs in mildly alkaline conditions (pH 7.5–8.5) to enhance amine reactivity .
- Solubility : Prepare stock solutions in water at ≤10 mM to avoid precipitation; organic solvents (e.g., DMSO) may reduce NHS ester stability .
- Quenching : Use Tris buffer or glycine to terminate reactions, followed by dialysis or size-exclusion chromatography to remove excess reagent .
Q. What are the critical storage and handling protocols to maintain reagent stability?
- Storage : Lyophilized powder should be stored at –20°C in a desiccator to prevent hydrolysis. Reconstituted solutions must be used within 24 hours .
- Handling : Avoid exposure to humidity, strong acids/bases, and reducing agents (e.g., DTT) that degrade the sulfo-NHS ester .
Advanced Research Questions
Q. How can researchers troubleshoot low crosslinking efficiency when using Sulfosuccinimidyl Elaidate Sodium?
Common issues and solutions include:
- Insufficient Reaction Time : Extend incubation (e.g., 2–4 hours at 4°C) to improve conjugation yield .
- Suboptimal Molar Ratios : Titrate reagent-to-protein ratios (e.g., 10:1 to 50:1) to balance crosslinking efficacy and aggregation risks .
- Buffer Interference : Avoid amine-containing buffers (e.g., Tris, glycine) during the reaction phase; switch to HEPES or phosphate buffers .
- Validation : Confirm successful conjugation via SDS-PAGE (shift in molecular weight) or mass spectrometry .
Q. How should contradictory data from crosslinking experiments be analyzed?
Contradictions often arise from:
- Heterogeneity in Targets : Variability in protein conformation or accessibility of lysine residues may lead to inconsistent crosslinking. Use site-directed mutagenesis to validate binding interfaces .
- Artifacts : Non-specific hydrophobic interactions from the elaidate group can generate false positives. Include negative controls (e.g., reagent-only or non-reactive analogs) .
- Quantitative Analysis : Apply densitometry for gel-based assays or statistical modeling (e.g., ANOVA) to assess reproducibility across replicates .
Q. What methodologies are recommended for characterizing crosslinked products in structural studies?
Advanced approaches include:
- Hydrophobic Interaction Chromatography (HIC) : Separate crosslinked complexes based on elaidate-mediated hydrophobicity .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes induced by crosslinking .
- Cryo-EM : Resolve large crosslinked assemblies at near-atomic resolution; optimize sample preparation by screening buffer additives (e.g., glycerol) to reduce aggregation .
Methodological Best Practices
- Data Reproducibility : Document buffer compositions, reaction temperatures, and quenching steps meticulously to enable replication .
- Ethical Data Reporting : Follow guidelines for transparent data sharing (e.g., raw datasets in supplementary materials) and address potential biases in experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
